molecular formula C13H19NO2 B15238306 (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL

(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL

Cat. No.: B15238306
M. Wt: 221.29 g/mol
InChI Key: SYVSHMZDXKUBOM-CYBMUJFWSA-N
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Description

(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is a chiral compound that features an amino group and a phenyl ring substituted with a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and a suitable amino acid derivative.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor to pharmaceutical agents.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL would depend on its specific application. For example, if it acts as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-phenylethan-1-OL: Lacks the cyclopentyloxy group, making it less sterically hindered.

    (2S)-2-Amino-2-(4-methoxyphenyl)ethan-1-OL: Contains a methoxy group instead of a cyclopentyloxy group, which may affect its reactivity and biological activity.

Uniqueness

(2S)-2-Amino-2-(4-cyclopentyloxyphenyl)ethan-1-OL is unique due to the presence of the cyclopentyloxy group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2S)-2-amino-2-(4-cyclopentyloxyphenyl)ethanol

InChI

InChI=1S/C13H19NO2/c14-13(9-15)10-5-7-12(8-6-10)16-11-3-1-2-4-11/h5-8,11,13,15H,1-4,9,14H2/t13-/m1/s1

InChI Key

SYVSHMZDXKUBOM-CYBMUJFWSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)[C@@H](CO)N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CO)N

Origin of Product

United States

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